molecular formula C19H15Cl2F3N4O2 B11667575 5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide

5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide

Cat. No.: B11667575
M. Wt: 459.2 g/mol
InChI Key: GEHMBPUOYMNMCF-UHFFFAOYSA-N
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Description

5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution or coupling reactions.

    Addition of the trifluoromethyl group: This step often involves radical trifluoromethylation reactions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for coupling reactions such as palladium complexes.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in:

Mechanism of Action

The mechanism by which 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and cellular responses. The dichlorophenyl and trifluoromethyl groups enhance its binding affinity and specificity, while the furan-2-ylmethyl group may influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15Cl2F3N4O2

Molecular Weight

459.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H15Cl2F3N4O2/c20-12-4-3-10(6-13(12)21)14-7-16(19(22,23)24)28-17(26-14)8-15(27-28)18(29)25-9-11-2-1-5-30-11/h1-6,8,14,16,26H,7,9H2,(H,25,29)

InChI Key

GEHMBPUOYMNMCF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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